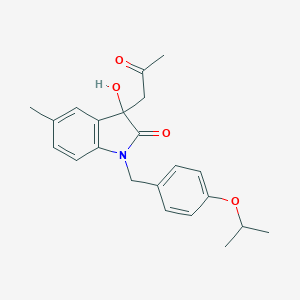

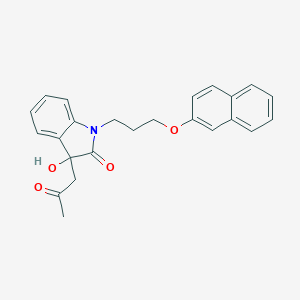

1-(2-(Allyloxy)benzyl)-5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of indolin-2-one . Indolin-2-one derivatives have been synthesized and studied for their bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) .

Synthesis Analysis

The synthesis of indolin-2-one derivatives has been achieved through an aryne-based synthetic protocol . This involves a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions .Molecular Structure Analysis

The molecular structure of this compound is similar to that of convolutamydine A, a metabolite isolated from a marine bryozoan .Chemical Reactions Analysis

Indolin-2-one derivatives were initially designed as acetylcholine esterase (AChE) inhibitors . Two compounds were found to be the most potent in inhibition of AChE when tested at a concentration of 100µM .Mécanisme D'action

Target of Action

The primary target of 1-(2-(Allyloxy)benzyl)-5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is nitric oxide (NO) production . Nitric oxide is a crucial signaling molecule involved in numerous physiological and pathological processes. It plays a significant role in the immune system, where it can act as a cytotoxic agent during an immune response .

Mode of Action

This compound acts as an inhibitor of nitric oxide production . It demonstrates a 50% inhibitory activity (IC 50) of 34 µM for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation . This suggests that the compound interacts with the biochemical pathways involved in NO production, leading to a decrease in NO levels.

Biochemical Pathways

nitric oxide synthase (NOS) pathway . NOS is the enzyme responsible for the production of NO. By inhibiting this enzyme, the compound can effectively reduce NO levels .

Result of Action

The primary result of the action of this compound is the inhibition of nitric oxide production . This can have significant effects at the molecular and cellular levels, potentially influencing various physiological processes where NO plays a role. For instance, it could impact immune responses, as NO is known to have cytotoxic effects during immune reactions .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4/c1-3-10-27-19-7-5-4-6-15(19)13-23-18-9-8-16(22)11-17(18)21(26,20(23)25)12-14(2)24/h3-9,11,26H,1,10,12-13H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNUSDDZGBOPEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3OCC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B368437.png)

![2-(2-((2-(3,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368438.png)

![2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368439.png)

![2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368441.png)

![4,4,11,11-tetramethyl-N-[2-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368445.png)

![N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368447.png)

![1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B368448.png)

![5'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B368452.png)

![5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B368453.png)

![3-hydroxy-5-methyl-1-[3-(2-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368456.png)